molecular formula C8H9ClN4O2 B11880595 2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol CAS No. 32528-39-5

2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol

Cat. No.: B11880595
CAS No.: 32528-39-5
M. Wt: 228.63 g/mol
InChI Key: OGFJTQAFMZTDJO-UHFFFAOYSA-N
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Description

2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol is a chemical compound with the molecular formula C10H14ClN5O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol typically involves the reaction of 6-chloropurine with 1,3-dihydroxypropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted purine derivatives .

Scientific Research Applications

2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. In the case of antiviral drugs, it interferes with viral DNA replication, preventing the virus from multiplying .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-6-chloropurin-9-yl)ethylpropane-1,3-diol
  • 3-(6-Amino-2-fluoro-purin-9-yl)propane-1,2-diol

Uniqueness

2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its chlorine atom allows for various substitution reactions, making it a versatile intermediate in chemical synthesis .

Properties

CAS No.

32528-39-5

Molecular Formula

C8H9ClN4O2

Molecular Weight

228.63 g/mol

IUPAC Name

2-(6-chloropurin-9-yl)propane-1,3-diol

InChI

InChI=1S/C8H9ClN4O2/c9-7-6-8(11-3-10-7)13(4-12-6)5(1-14)2-15/h3-5,14-15H,1-2H2

InChI Key

OGFJTQAFMZTDJO-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2C(CO)CO

Origin of Product

United States

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